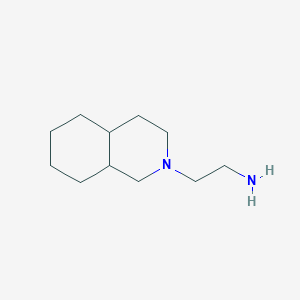

2-octahydroisoquinolin-2(1H)-ylethanamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOSOYOFHHRTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CCC2C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-14-9 | |

| Record name | 2-(decahydroisoquinolin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine typically involves the following steps:

Formation of Octahydroisoquinoline: The starting material, isoquinoline, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form octahydroisoquinoline.

Alkylation: Octahydroisoquinoline is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate (K2CO3) to form the desired ethanamine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Octahydroisoquinolin-2(1H)-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Overview

The compound has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to interact with neural receptors and influence neurotransmitter pathways makes it a promising candidate for therapeutic development.

Experimental Procedures

Research has utilized various methodologies to assess the neuroprotective effects of 2-octahydroisoquinolin-2(1H)-ylethanamine:

- In vitro neuronal cultures : These studies often involve primary neuronal cultures to evaluate synaptic transmission modulation.

- In vivo animal models : Animal studies are conducted to observe behavioral outcomes and physiological changes.

- Techniques employed : Patch-clamp electrophysiology, immunohistochemistry, and behavioral assays are commonly used to gather data on synaptic function and neuroprotection.

Results

Findings indicate that this compound can modulate synaptic transmission and protect against neurodegeneration. Specifically, it has been shown to inhibit amyloid beta-induced neurotoxicity and prevent the aggregation of neurotoxic species associated with Alzheimer's disease .

Medicinal Chemistry

Overview

In medicinal chemistry, this compound is being explored as a scaffold for drug design. Its structural features allow for modifications that can enhance biological activity against central nervous system disorders.

Experimental Procedures

Key methodologies include:

- Structure-activity relationship (SAR) studies : These studies help identify how changes in the chemical structure affect biological activity.

- Molecular docking and computational modeling : These techniques are used to predict how the compound interacts with biological targets at the molecular level.

Results

The compound has been identified as a potential lead in developing new therapeutic agents. Variations in its structure have led to differences in biological activity, suggesting avenues for further drug development .

Organic Synthesis

Overview

Organic chemists are interested in the synthetic pathways of this compound due to its role as a building block for more complex organic compounds.

Experimental Procedures

Synthetic routes developed involve:

- Organic reactions : Various reactions are employed to synthesize the compound and its derivatives.

- Characterization methods : Spectroscopic techniques are used to confirm the structure of synthesized compounds.

Results

The compound serves as a versatile building block in organic synthesis, facilitating the development of novel compounds with potential biological activities .

Analytical Chemistry

Overview

Analytical chemists utilize this compound to develop new methods for detecting and quantifying compounds in various samples.

Experimental Procedures

Methods employed include:

- High-performance liquid chromatography (HPLC) : Used for separating components in mixtures.

- Liquid chromatography-mass spectrometry (LC-MS) : This technique helps identify and quantify compounds based on mass-to-charge ratios.

- Gas chromatography-mass spectrometry (GC-MS) : Employed for analyzing volatile compounds.

Results

Analytical standards have been established using this compound, improving the accuracy of detection and quantification methods across different applications .

Wirkmechanismus

The mechanism of action of 2-octahydroisoquinolin-2(1H)-ylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Gabapentin (GBP)

Structural Features: Gabapentin is a γ-aminobutyric acid (GABA) analog with a cyclohexane ring fused to a methyl group and a carboxylic acid moiety. Functional Comparison:

- Targets: Like M30, GBP binds Aβ peptides, inhibits aggregation, and blocks oligomer toxicity .

- Efficacy : GBP is FDA-approved for epilepsy and neuropathic pain but requires evaluation in clinical trials for AD. M30 outperforms GBP in preclinical models by addressing both Aβ and αSyn pathologies .

- Dosage : GBP is recommended at 400 mg/day for AD, while M30’s effective dose in mice is significantly lower, suggesting higher potency .

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine

Structural Features: This compound shares M30’s ethanamine-linked isoquinoline core but lacks full saturation (dihydro vs. octahydroisoquinoline). Functional Comparison:

- No efficacy data is available, but structural differences suggest M30’s octahydro configuration enhances binding stability .

Indole-Based Ethanamine Derivatives

Examples :

Functional Comparison :

- Targets : Indole derivatives may interact with serotonin receptors or unrelated pathways, unlike M30’s specific Aβ/αSyn targeting .

- Structural Impact: The aromatic indole system lacks the conformational flexibility of M30’s octahydroisoquinoline, limiting adaptation to hydrophobic protein pockets .

Comparative Data Table

Key Research Findings

M30’s Multi-Target Mechanism : M30 binds the hydrophobic C-terminal of Aβ (docking score: −6.096) and the homologous region in αSyn, preventing β-sheet formation and oligomerization .

Advantages Over GBP : While both inhibit Aβ toxicity, M30’s additional αSyn targeting makes it superior for PD-related pathologies .

Structural Superiority: Saturation in M30’s isoquinoline ring enhances hydrophobic interactions compared to dihydro or aromatic analogs .

Biologische Aktivität

2-Octahydroisoquinolin-2(1H)-ylethanamine, an organic compound with the molecular formula C11H22N2, is part of a class of amines characterized by a unique octahydroisoquinoline ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological research. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors, functioning as either an agonist or antagonist. This modulation can significantly influence various biochemical pathways pertinent to neurological functions.

Key Mechanisms:

- Receptor Interaction : this compound has shown potential in interacting with neurotransmitter receptors, which may impact synaptic transmission and plasticity.

- Enzyme Modulation : The compound can affect enzymatic activity related to neurotransmitter metabolism, potentially altering levels of key neurotransmitters.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Neuroprotective Effects : The compound has been studied for its ability to interfere with α-Synuclein aggregation, a process implicated in neurodegenerative diseases such as Parkinson's disease. By reducing the formation of toxic oligomers, it may offer protective effects on neuronal health.

- Synaptic Modulation : Studies suggest that this compound can enhance synaptic transmission by counteracting the excitatory effects of α-Synuclein oligomers on synaptic currents.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound through various experimental approaches:

Case Study 1: Neuroprotective Mechanism

A study investigated the effects of this compound on α-Synuclein oligomers in a cellular model. The results indicated that treatment with the compound led to:

- A significant reduction in the aggregation of α-Synuclein.

- Normalization of synaptic currents disrupted by α-Synuclein oligomers.

These findings suggest its potential as a therapeutic agent in managing synucleinopathies.

Case Study 2: Enzymatic Interaction

Another research effort focused on the compound's interaction with enzymes involved in neurotransmitter synthesis. The study demonstrated that:

- This compound increased the activity of specific enzymes responsible for dopamine synthesis.

- This enhancement correlated with improved behavioral outcomes in animal models mimicking Parkinson's disease symptoms.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Characteristics | Biological Activity |

|---|---|---|

| 2-Octahydroisoquinolin-1(2H)-ylethanamine | Different nitrogen placement | Moderate neuroprotective effects |

| 2-Octahydroisoquinolin-3(1H)-ylethanamine | Variation in ring structure | Antagonistic effects on certain receptors |

| This compound | Unique ring structure and amine group | Significant neuroprotective and modulatory effects |

This comparison highlights how subtle structural differences can lead to varied biological activities and therapeutic potentials.

Q & A

Q. What experimental models are commonly used to study M30’s neuroprotective effects?

M30’s neuroprotective effects are typically evaluated using in vitro hippocampal neuron cultures combined with patch-clamp recordings to measure synaptic transmission parameters (e.g., frequency, amplitude, and charge transfer of spontaneous synaptic currents). In silico approaches, such as molecular docking and dynamics simulations, are employed to predict interactions with amyloidogenic proteins like α-synuclein (αSyn) or amyloid-beta (Aβ). These computational predictions are validated via biochemical assays, including thioflavin T (ThT) fluorescence for aggregation kinetics and Western blot (WB) to detect oligomerization states .

Q. How does M30 modulate α-synuclein aggregation in Parkinson’s disease models?

M30 binds to the central hydrophobic region of αSyn, as shown by docking studies, and inhibits oligomer formation. This is empirically validated using ThT assays (to monitor aggregation kinetics) and WB (to detect high-molecular-weight species). In synaptic physiology experiments, M30 attenuates αSyn oligomer-induced increases in spontaneous synaptic current frequency and amplitude, confirming its presynaptic site of action .

Q. What biochemical assays are critical for assessing M30’s anti-aggregation properties?

Key assays include:

- Thioflavin T (ThT) fluorescence : Quantifies real-time aggregation kinetics by binding to β-sheet-rich structures.

- Western blot (WB) : Identifies oligomerization states and higher-molecular-weight species.

- Synaptic transmission assays : Measure frequency, amplitude, and charge transfer of miniature excitatory postsynaptic currents (mEPSCs) to evaluate presynaptic effects .

Advanced Research Questions

Q. How can discrepancies between computational predictions and empirical data for M30’s binding affinity be resolved?

Discrepancies are addressed through iterative validation:

- Molecular dynamics (MD) simulations : Assess binding stability over time.

- Mutational analysis : Test key residues in target proteins (e.g., αSyn’s hydrophobic region).

- Cross-referencing with biochemical assays : Compare docking scores with ThT/WB results and synaptic physiology data. For example, M30’s predicted interaction with Aβ’s C-terminal (docking score: −6.096) was validated via synaptic toxicity and calcium signaling assays in Alzheimer’s models .

Q. What strategies optimize M30’s concentration in neuronal cultures to minimize off-target effects?

- Dose-response curves : Test concentrations (e.g., 1–100 µM) to identify thresholds for efficacy vs. toxicity.

- Solvent controls : Use DMSO vehicle controls at equivalent concentrations (e.g., ≤0.1% v/v).

- Multi-parametric analysis : Combine synaptic transmission data with cell viability assays (e.g., MTT or LDH release) to confirm specificity .

Q. How do M30’s effects on α-synuclein compare to its inhibition of Aβ in Alzheimer’s models?

M30 exhibits polypharmacological activity:

- αSyn : Targets hydrophobic regions, reducing oligomer-induced synaptic hyperactivity.

- Aβ : Binds to the C-terminal, inhibiting aggregation, membrane association, and synaptotoxicity. Divergent mechanisms are explored via comparative docking studies and disease-specific assays (e.g., hippocampal dentate gyrus toxicity assays for Aβ) .

Q. What methodologies address variability in protein aggregation assays when testing M30?

- Standardized protocols : Use consistent protein:compound ratios (e.g., 1:10 molar ratio for αSyn:M30).

- Replicate experiments : Perform ≥3 independent ThT/WB trials to assess statistical significance.

- Negative controls : Include scramble peptides or inert compounds (e.g., Gabapentin) to rule out nonspecific effects .

Contradiction Analysis & Data Interpretation

Q. How should researchers interpret conflicting results in M30’s synaptic effects across studies?

Potential factors include:

- Model systems : Differences between hippocampal neurons (presynaptic focus) vs. cortical cultures (postsynaptic emphasis).

- Oligomer preparation : Variations in αSyn/Aβ oligomerization protocols (e.g., shaking speed, incubation time).

- Temporal effects : Short-term vs. long-term exposure (e.g., M30’s acute inhibition of synaptic hyperactivity vs. chronic neuroprotection) .

Q. What steps ensure reproducibility when testing M30’s inhibition of amyloid cascade steps?

- Detailed metadata : Document oligomerization conditions (pH, temperature, agitation).

- Open data practices : Share raw electrophysiology traces and docking parameters (e.g., ZINC database filters).

- Inter-lab collaboration : Cross-validate findings using shared protocols, as seen in multi-center Alzheimer’s studies .

Methodological Recommendations

Q. What computational tools are recommended for predicting M30’s polypharmacology?

- Virtual screening : Use ZINC database subsets (e.g., "Clean drug-like" molecules) filtered by Lipinski’s rules.

- Docking software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.

- MD software : GROMACS or AMBER for stability analysis .

Q. How are solvent artifacts controlled in M30 neuroprotection studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.